Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

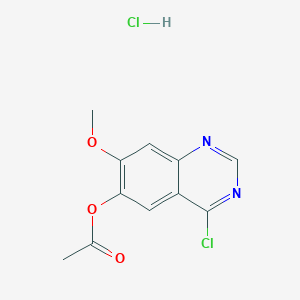

Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester, also known as DNPH, is a reagent that is widely used in scientific research for the qualitative and quantitative analysis of carbonyl compounds. DNPH is a yellow to orange crystalline powder that is highly reactive with carbonyl groups, forming stable derivatives that can be easily detected and quantified.

Mécanisme D'action

Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester reacts with carbonyl groups via a nucleophilic addition reaction, forming a stable 2,4-dinitrophenylhydrazone derivative. The reaction is highly specific for carbonyl groups and does not react with other functional groups in organic molecules. The formation of the Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester derivative is highly favorable due to the stability of the hydrazone bond, which is formed between the carbonyl group and the Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester molecule.

Biochemical and Physiological Effects:

Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is used solely for analytical purposes in scientific research.

Avantages Et Limitations Des Expériences En Laboratoire

Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester is a highly specific and sensitive reagent for the detection and quantification of carbonyl compounds. It is relatively easy to use and can be applied to a wide range of sample types, including environmental samples, food samples, and biological samples. However, Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester has some limitations, including its reactivity with other functional groups in organic molecules, which can lead to false positives. Additionally, Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester derivatives can be unstable under certain conditions, leading to degradation and loss of signal.

Orientations Futures

There are several future directions for the use of Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester in scientific research. One area of interest is the development of new analytical techniques for the detection and quantification of carbonyl compounds using Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester derivatives. Another area of interest is the application of Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester in environmental monitoring and food safety testing. Additionally, there is potential for the use of Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester derivatives as biomarkers for the detection of oxidative stress and other physiological processes in biological samples. Overall, Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester is a versatile and valuable reagent for scientific research, with many potential applications in the future.

Méthodes De Synthèse

Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester can be synthesized by reacting 4,6-dinitro-o-cresol with diethyl carbonate in the presence of a base such as potassium carbonate. The reaction proceeds via an esterification reaction, resulting in the formation of Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester as a yellow to orange crystalline powder. The synthesis of Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester is relatively simple and can be carried out in a laboratory setting.

Applications De Recherche Scientifique

Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester is widely used in scientific research for the qualitative and quantitative analysis of carbonyl compounds. Carbonyl compounds are organic compounds that contain a carbonyl group, which is a functional group consisting of a carbon atom double-bonded to an oxygen atom. Carbonyl compounds are found in many organic molecules, including aldehydes, ketones, and carboxylic acids. Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester reacts with carbonyl groups to form stable derivatives that can be easily detected and quantified using a variety of analytical techniques, including UV-Vis spectroscopy, HPLC, and GC-MS.

Propriétés

Numéro CAS |

187327-35-1 |

|---|---|

Nom du produit |

Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester |

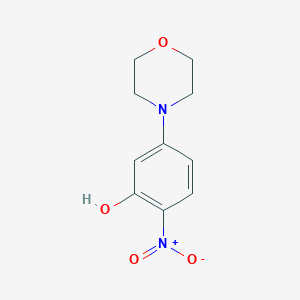

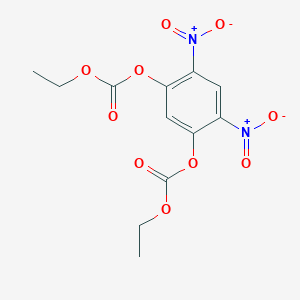

Formule moléculaire |

C12H12N2O10 |

Poids moléculaire |

344.23 g/mol |

Nom IUPAC |

(5-ethoxycarbonyloxy-2,4-dinitrophenyl) ethyl carbonate |

InChI |

InChI=1S/C12H12N2O10/c1-3-21-11(15)23-9-6-10(24-12(16)22-4-2)8(14(19)20)5-7(9)13(17)18/h5-6H,3-4H2,1-2H3 |

Clé InChI |

PEBCATKGKCEGNE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)OC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)OCC |

SMILES canonique |

CCOC(=O)OC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)OCC |

Synonymes |

CARBONIC ACID, 4,6-DINITRO-1,3-PHENYLENE DIETHYL ESTER |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.